molecular formula C12H12O2 B141878 2,3-Bis(hydroxymethyl)naphthalene CAS No. 31554-15-1

2,3-Bis(hydroxymethyl)naphthalene

Cat. No. B141878
CAS RN: 31554-15-1
M. Wt: 188.22 g/mol
InChI Key: DTYJRRQQOLBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05298498

Procedure details

A solution of 2,3-naphthalenedicarboxylic acid (4.6 g, 0.023 mole) in dry THF (135 mL, wanned to 50° C. to maintain solution) is added dropwise over 15 minutes to a 1.15 M lithium aluminum hydride solution in THF (45 mL, 0.052 mole). The solution is stirred 3 hours after which TLC indicated consumption of diacid and formation of a new major product. The reaction is quenched carefully with THF-water, then 2N hydrochloric acid (40 mL) is added, and the resulting mixture is extracted 3 times with ether. The combined ether extracts are washed with water (2 times), with saturated sodium bicarbonate solution (1 time), with water, and are dried (sodium sulfate), filtered, and concentrated to give a tan solid (3.67 g). The solid is recrystallized from ethyl acetate giving the title compound (2.91 g) as a light tan crystalline material, mp 161°-162° C. (lit. ref mp 160° C.).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11](O)=[O:12])[C:2]=1[C:14](O)=[O:15].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[OH:12][CH2:11][C:3]1[C:2]([CH2:14][OH:15])=[CH:1][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred 3 hours after which TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of diacid and formation of a new major product
CUSTOM
Type
CUSTOM
Details
The reaction is quenched carefully with THF-water
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (40 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted 3 times with ether
WASH
Type
WASH
Details
The combined ether extracts are washed with water (2 times), with saturated sodium bicarbonate solution (1 time), with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC2=CC=CC=C2C=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.